![molecular formula C15H12BrN3O3S B2931984 2-bromo-N-(2-(2,4-dioxo-1,2-dihydrothieno[3,2-d]pyrimidin-3(4H)-yl)ethyl)benzamide CAS No. 1903169-45-8](/img/structure/B2931984.png)
2-bromo-N-(2-(2,4-dioxo-1,2-dihydrothieno[3,2-d]pyrimidin-3(4H)-yl)ethyl)benzamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Benzamides are a class of compounds that have a benzene ring attached to an amide group . They are used in a wide range of applications, from pharmaceuticals to dyes .
Synthesis Analysis
The synthesis of benzamides typically involves the reaction of a benzoyl chloride with an amine . The specific synthesis route for your compound would depend on the exact structure and functional groups present.Molecular Structure Analysis
The molecular structure of a compound can be determined using techniques such as X-ray crystallography, NMR spectroscopy, and mass spectrometry .Chemical Reactions Analysis
The chemical reactions of a compound can be studied using various techniques, including NMR spectroscopy, mass spectrometry, and IR spectroscopy .Physical And Chemical Properties Analysis
The physical and chemical properties of a compound, such as its melting point, boiling point, and solubility, can be determined using various analytical techniques .Wissenschaftliche Forschungsanwendungen
Synthesis and Structural Analysis
- The synthesis and evaluation of conformationally restricted analogues of remoxipride, which include derivatives of benzamide, have been explored to understand their binding affinity to dopamine D-2 receptors. Although enhancements in affinities were not observed across the series, these studies provide insights into the structural requirements for receptor binding (Norman, Kelley, & Hollingsworth, 1993) Consensus paper details URL.
- Research on the solid state conformations and antidopaminergic effects of remoxipride hydrochloride and a related salicylamide, FLA 797, discussed the differences in dopamine receptor blocking activity in terms of lipophilicity and solid state conformations, highlighting the importance of molecular orientation in biological activity (Högberg, Rämsby, de Paulis, Stensland, Csöregh, & Wägner, 1986) Consensus paper details URL.
Biological Evaluation
- The synthesis and biological evaluation of novel pyrazolopyrimidines derivatives as anticancer and anti-5-lipoxygenase agents exemplify the potential therapeutic applications of pyrimidine derivatives. These compounds were evaluated for their cytotoxic and 5-lipoxygenase inhibition activities, indicating the potential for developing new therapeutic agents (Rahmouni, Souiei, Belkacem, Romdhane, Bouajila, & Ben Jannet, 2016) Consensus paper details URL.
- Another study focused on the synthesis and antimicrobial activities of 2-aryl-3,4-dihydro- 4-oxo-5-bromobenzofuro[3,2-d]pyrimidines, showcasing the antimicrobial potential of such compounds and the importance of structural diversity in the development of new antimicrobial agents (Parameshwarappa & Sangapure, 2009) Consensus paper details URL.
Wirkmechanismus
Target of Action
The primary targets of the compound “2-bromo-N-(2-(2,4-dioxo-1,2-dihydrothieno[3,2-d]pyrimidin-3(4H)-yl)ethyl)benzamide” are currently unknown
Mode of Action
It has been suggested that it may involve a visible-light-promoted tandem radical intramolecular cyclization/heteroarylation . This process could potentially lead to changes in the structure and function of its target molecules.
Biochemical Pathways
The proposed mode of action suggests that it may influence pathways involving radical cyclization and heteroarylation .
Safety and Hazards
Zukünftige Richtungen
The future directions for the study of a compound would depend on its potential applications. For example, if the compound shows promise as a pharmaceutical, future studies might focus on optimizing its synthesis, studying its mechanism of action in more detail, and conducting preclinical and clinical trials .
Eigenschaften
IUPAC Name |
2-bromo-N-[2-(2,4-dioxo-1H-thieno[3,2-d]pyrimidin-3-yl)ethyl]benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H12BrN3O3S/c16-10-4-2-1-3-9(10)13(20)17-6-7-19-14(21)12-11(5-8-23-12)18-15(19)22/h1-5,8H,6-7H2,(H,17,20)(H,18,22) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZVDSEOZPRVUYKH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C(=O)NCCN2C(=O)C3=C(C=CS3)NC2=O)Br |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H12BrN3O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
394.2 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-bromo-N-(2-(2,4-dioxo-1,2-dihydrothieno[3,2-d]pyrimidin-3(4H)-yl)ethyl)benzamide |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.